(4S,4'S,5R,5'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S,5R,5’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,4’S,5R,5’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazoline Rings: This step involves the reaction of an amino alcohol with a carboxylic acid derivative to form the oxazoline ring.
Cyclohexane-1,1-diyl Linkage: The two oxazoline rings are then linked via a cyclohexane-1,1-diyl group through a condensation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the oxazoline rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the oxazoline rings.
Reduction: Formation of reduced derivatives of the oxazoline rings.
Substitution: Formation of substituted oxazoline derivatives.
Scientific Research Applications
(4S,4’S,5R,5’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a chiral ligand in catalytic reactions. It coordinates with metal centers in catalysts, inducing chirality and promoting enantioselective transformations. The molecular targets include various transition metals, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
- (4S,4’S,5R,5’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- (4S,4’S,5R,5’R)-2,2’-(1,3-Bis(4-tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Comparison:
- Uniqueness: (4S,4’S,5R,5’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its cyclohexane-1,1-diyl linkage, which provides distinct steric and electronic properties compared to similar compounds with different linkages.
- Applications: While similar compounds may also serve as chiral ligands, the specific structure of (4S,4’S,5R,5’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can offer advantages in certain catalytic reactions, leading to higher enantioselectivity and better yields.
Properties
IUPAC Name |
(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O2/c1-6-16-26(17-7-1)30-32(28-20-10-3-11-21-28)39-34(37-30)36(24-14-5-15-25-36)35-38-31(27-18-8-2-9-19-27)33(40-35)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-33H,5,14-15,24-25H2/t30-,31-,32+,33+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXJUPRLOZKACB-UYEZAFAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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